(2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate
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Overview
Description
(2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural and reactive properties. This compound is characterized by the presence of a boron atom bonded to a trifluoromethanesulfonate group, making it a valuable reagent in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate typically involves the reaction of (2S,5S)-2,5-dimethylborolane with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The general reaction scheme is as follows:
(2S,5S)−2,5−Dimethylborolane+Trifluoromethanesulfonic anhydride→(2S,5S)−2,5−Dimethylborolan-1-yl trifluoromethanesulfonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or borates.
Reduction Reactions: The compound can be reduced to form borohydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and lithium aluminum hydride. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide or sodium perborate are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Reactions: Products include substituted borolanes with various functional groups.
Oxidation Reactions: Products include boronic acids and borates.
Reduction Reactions: Products include borohydrides.
Scientific Research Applications
(2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis:
Catalysis: Serves as a catalyst in various enantioselective reactions, including hydrogenation and cross-coupling reactions.
Material Science: Utilized in the synthesis of boron-containing polymers and materials with unique electronic properties.
Medicinal Chemistry: Explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate involves the activation of the boron atom, which can participate in various chemical transformations. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The boron atom can also form reversible covalent bonds with diols and other Lewis bases, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- (2S,5S)-2,5-Dimethylphospholano benzene (cyclooctadiene)rhodium (I) trifluoromethanesulfonate
- (2S,5S)-2,5-Diethylphospholano benzene (cyclooctadiene)rhodium (I) trifluoromethanesulfonate
Uniqueness
(2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate is unique due to its boron atom, which imparts distinct reactivity compared to phosphorus-containing analogs. The presence of the trifluoromethanesulfonate group enhances its electrophilicity, making it a highly reactive intermediate in various chemical reactions.
Properties
Molecular Formula |
C7H12BF3O3S |
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Molecular Weight |
244.04 g/mol |
IUPAC Name |
[(2S,5S)-2,5-dimethylborolan-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C7H12BF3O3S/c1-5-3-4-6(2)8(5)14-15(12,13)7(9,10)11/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
NVABJSMCYANUSG-WDSKDSINSA-N |
Isomeric SMILES |
B1([C@H](CC[C@@H]1C)C)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
B1(C(CCC1C)C)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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